molecular formula C25H33N3O3S B606746 CMF-019 CAS No. 1586787-08-7

CMF-019

Katalognummer: B606746
CAS-Nummer: 1586787-08-7
Molekulargewicht: 455.62
InChI-Schlüssel: VCQKKZXFASLXAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CMF-019 is a potent small molecule apelin receptor agonist. It is a benzimidazole-derived compound that has shown significant potential in modulating cardiovascular functions. The apelin receptor, a G protein-coupled receptor, plays a crucial role in cardiovascular homeostasis, making this compound a promising candidate for therapeutic applications .

Wissenschaftliche Forschungsanwendungen

CMF-019 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the apelin receptor and its signaling pathways.

    Biology: Investigated for its role in modulating endothelial cell apoptosis and vasodilatation.

    Medicine: Potential therapeutic agent for cardiovascular diseases, including pulmonary arterial hypertension.

    Industry: Explored for its potential in developing new cardiovascular drugs .

Wirkmechanismus

CMF-019 acts as an agonist at the Apelin receptor (APJ), displaying a strong bias towards G protein signaling . It causes dose-dependent vasodilation in vivo without receptor desensitization . Furthermore, this compound rescues human pulmonary artery endothelial cells from apoptosis induced by tumor necrosis factor α and cycloheximide .

Zukünftige Richtungen

CMF-019 has shown potential in modifying disease conditions in vitro and inducing vasodilation without desensitization in vivo . These findings support this compound as a G protein biased small molecule apelin agonist that could form the basis for the design of novel therapeutic agents in chronic diseases, such as pulmonary arterial hypertension .

Vorbereitungsmethoden

The synthesis of CMF-019 involves a multi-step process. The benzimidazole ring is tailored by condensing methyl 3-amino-4-(pentan-3-ylamino)benzoate with (thiophene-2-yl)acetimidate salt. This is followed by saponification and subsequent condensation with an enantiopure β-amino acid methyl ester to generate methyl (S)-5-methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoate. The final product, this compound, is obtained through hydrolysis and HPLC purification .

Analyse Chemischer Reaktionen

CMF-019 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the benzimidazole ring or other functional groups.

    Substitution: Substitution reactions involving the thiophene ring or benzimidazole moiety are common. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Vergleich Mit ähnlichen Verbindungen

CMF-019 is unique due to its strong bias towards G protein signaling. Similar compounds include other apelin receptor agonists like [Pyr1]apelin-13. this compound stands out due to its higher affinity and reduced receptor desensitization. Other similar compounds include various benzimidazole derivatives, but this compound’s specific structure and functional groups provide it with unique properties .

Eigenschaften

CAS-Nummer

1586787-08-7

Molekularformel

C25H33N3O3S

Molekulargewicht

455.62

IUPAC-Name

5-methyl-3-(1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido)hexanoic acid

InChI

InChI=1S/C25H33N3O3S/c1-5-19(6-2)28-22-10-9-17(25(31)26-18(12-16(3)4)14-24(29)30)13-21(22)27-23(28)15-20-8-7-11-32-20/h7-11,13,16,18-19H,5-6,12,14-15H2,1-4H3,(H,26,31)(H,29,30)

InChI-Schlüssel

VCQKKZXFASLXAH-UHFFFAOYSA-N

SMILES

CC(C)CC(NC(C1=CC=C2C(N=C(CC3=CC=CS3)N2C(CC)CC)=C1)=O)CC(O)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CMF-019;  CMF019;  CMF 019

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CMF-019
Reactant of Route 2
CMF-019
Reactant of Route 3
CMF-019
Reactant of Route 4
CMF-019
Reactant of Route 5
Reactant of Route 5
CMF-019
Reactant of Route 6
CMF-019

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.